molecular formula C12H16NO3P B072976 Diethyl (4-Cyanobenzyl)phosphonate CAS No. 1552-41-6

Diethyl (4-Cyanobenzyl)phosphonate

Cat. No.: B072976
CAS No.: 1552-41-6
M. Wt: 253.23 g/mol
InChI Key: MFXWOYIWKNJHPC-UHFFFAOYSA-N
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Mechanism of Action

Mode of Action

For instance, it may inhibit the activity of the targeted enzymes, altering the biochemical processes they are involved in .

Biochemical Pathways

The biochemical pathways affected by Diethyl (4-Cyanobenzyl)phosphonate are likely to be those involving its targets. For example, if it interacts with Diacylglycerol acyltransferase, it could affect lipid metabolism pathways. Similarly, interaction with Cholinesterase could influence neurotransmission pathways .

Result of Action

The molecular and cellular effects of this compound’s action depend on its interactions with its targets. By potentially inhibiting the activity of certain enzymes, it could alter cellular processes such as lipid metabolism and neurotransmission .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets and its overall effectiveness .

Preparation Methods

Diethyl (4-Cyanobenzyl)phosphonate can be synthesized through several methods. One common synthetic route involves the reaction of benzyl halides with H-phosphonate diesters in the presence of a palladium catalyst. This reaction is typically carried out under microwave irradiation, which allows for a rapid and efficient synthesis . Another method involves the chemoselective activation of diethyl phosphonates using triflic anhydride, followed by substitution with various nucleophiles .

Chemical Reactions Analysis

Diethyl (4-Cyanobenzyl)phosphonate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, triflic anhydride, and various nucleophiles. Major products formed from these reactions depend on the specific nucleophiles and reaction conditions used.

Scientific Research Applications

Diethyl (4-Cyanobenzyl)phosphonate has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Diethyl (4-Cyanobenzyl)phosphonate can be compared with other phosphonate compounds, such as:

Biological Activity

Diethyl (4-cyanobenzyl)phosphonate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anticancer applications. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound, including case studies and data tables.

Chemical Structure and Synthesis

This compound belongs to the class of organophosphonates, which are characterized by a phosphorus atom bonded to carbon-containing groups. The synthesis typically involves the reaction of phosphonic acid derivatives with appropriate benzyl halides or other electrophiles. For instance, one method involves a palladium-catalyzed reaction that enhances yield and specificity .

Antibacterial Activity

This compound has been evaluated for its antibacterial properties against various bacterial strains. Studies show that it exhibits significant activity against Escherichia coli strains, with varying degrees of effectiveness based on structural modifications of the phenyl ring .

  • Minimum Inhibitory Concentration (MIC) : The MIC values indicate the lowest concentration of the compound that inhibits bacterial growth. In one study, diethyl benzylphosphonate derivatives showed MIC values as low as 0.0015 µM against certain strains, highlighting their potential as antimicrobial agents .

Anticancer Activity

Research has also explored the anticancer potential of this compound. In vitro studies demonstrated cytotoxic effects on human cancer cell lines, including leukemia and lung cancer cells. The IC50 values (the concentration required to inhibit cell growth by 50%) were indicative of moderate to high cytotoxicity, suggesting that these compounds could serve as lead candidates for further drug development .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with cellular targets that disrupt normal cellular functions. For instance, it may inhibit enzymes that utilize phosphate substrates, leading to altered metabolic processes in bacteria and cancer cells .

Case Studies and Research Findings

  • Case Study: Antibacterial Efficacy
    • A study evaluated several diethyl phosphonates for their antibacterial activity against E. coli. Results indicated that modifications on the benzyl group influenced antibacterial potency significantly.
    • Table 1 summarizes the antibacterial activity of various derivatives:
    CompoundMIC (µM)MBC (µM)
    This compound0.00150.09
    Diethyl benzylphosphonate0.021.2
    Diethyl (4-bromo-2-cyanophenyl)0.0050.12
  • Case Study: Anticancer Activity
    • In vitro tests on human promyelocytic leukemia cells revealed that this compound induced apoptosis at concentrations correlating with its IC50 values.
    • Table 2 shows the cytotoxicity results across different cell lines:
    Cell LineIC50 (µM)
    HL-605
    NIH/3T310
    A5498

Properties

IUPAC Name

4-(diethoxyphosphorylmethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16NO3P/c1-3-15-17(14,16-4-2)10-12-7-5-11(9-13)6-8-12/h5-8H,3-4,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFXWOYIWKNJHPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CC=C(C=C1)C#N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50287061
Record name Diethyl (4-Cyanobenzyl)phosphonate
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Molecular Weight

253.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1552-41-6
Record name Diethyl P-[(4-cyanophenyl)methyl]phosphonate
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Record name NSC 48805
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Record name 1552-41-6
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Record name Diethyl (4-Cyanobenzyl)phosphonate
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Record name Phosphonic acid, P-[(4-cyanophenyl)methyl]-, diethyl ester
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Synthesis routes and methods

Procedure details

A mixture of 4-cyano-benzyl bromide (41.8 g, 0.213 mol) and triethyl phosphite (42 mL, 0.244 mol) was stirred in a flask equipped with a Dean-Stark trap at 150° C. for 6 h, then the reaction mixture was submitted to distillation in vacuo to yield 52.2 g (97%) of the title compound.
Quantity
41.8 g
Type
reactant
Reaction Step One
Quantity
42 mL
Type
reactant
Reaction Step One
Yield
97%

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